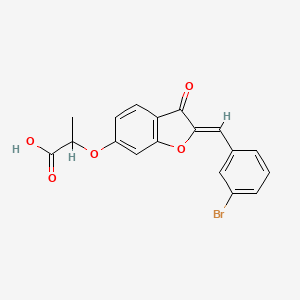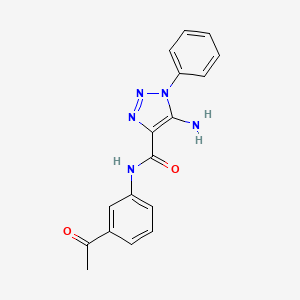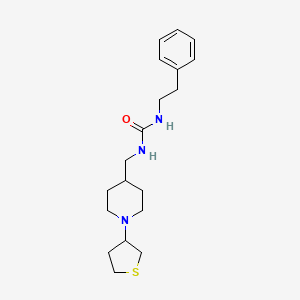
1-Phenethyl-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenethyl-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea, also known as PTUP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. PTUP is a urea derivative that has shown promise in studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
1-Phenethyl-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea has been shown to have a variety of mechanisms of action, including the inhibition of acetylcholinesterase activity, as mentioned previously. Additionally, this compound has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, as mentioned previously. Additionally, this compound has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-Phenethyl-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea has several advantages as a research tool, including its ability to inhibit acetylcholinesterase activity and its antioxidant and anti-inflammatory properties. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several potential future directions for research involving 1-Phenethyl-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea, including investigating its potential applications in the treatment of neurological disorders such as Alzheimer's disease, as well as its potential as an antioxidant and anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
1-Phenethyl-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 1-phenethylpiperidin-4-ol with 1-bromo-3-chloropropane to form 1-phenethyl-4-(3-chloropropyl)piperidine. This compound is then reacted with tetrahydrothiophene-3-carbaldehyde to form this compound, or this compound.
Applications De Recherche Scientifique
1-Phenethyl-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea has been used in various scientific research studies due to its potential applications in investigating the mechanism of action of certain biological processes. One such study investigated the effects of this compound on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The study found that this compound inhibited the activity of acetylcholinesterase, suggesting potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c23-19(20-10-6-16-4-2-1-3-5-16)21-14-17-7-11-22(12-8-17)18-9-13-24-15-18/h1-5,17-18H,6-15H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJCRLNOSBUVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide hydrochloride](/img/structure/B2836478.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2836479.png)
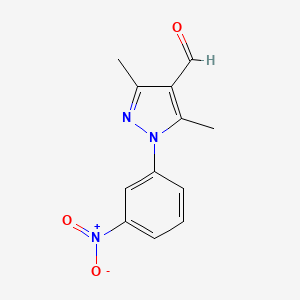

![3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2836486.png)
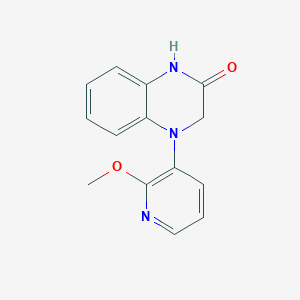
![N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2836490.png)

![4-Methoxy-7-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2836494.png)
![N'-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2836495.png)


